N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
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Overview
Description
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound with a unique structure that includes a naphthalene ring, a quinoline derivative, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the synthesis of the quinoline derivative. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reactions and purify the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline or naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the naphthalene ring but differs in other functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and different substituents.
Uniqueness
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to its combination of a naphthalene ring, a quinoline derivative, and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-34(32,33)28-15-5-8-18-11-12-19(16-22(18)28)27-25(31)24(30)26-14-13-23(29)21-10-4-7-17-6-2-3-9-20(17)21/h2-4,6-7,9-12,16,23,29H,5,8,13-15H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVBBNCOPNUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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